1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol
Description
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-[(1-methylpyrrol-2-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-8(12)6-10-7-9-4-3-5-11(9)2/h3-5,8,10,12H,6-7H2,1-2H3 |
InChI Key |
XDOFAZBKGIFXIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=CN1C)O |
Origin of Product |
United States |
Preparation Methods
N-Methylation of Pyrrole
- Pyrrole is methylated at the nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic or neutral conditions.
- Typical solvents include acetone, DMF, or acetonitrile.
- Reaction temperatures range from room temperature to reflux, depending on the methylating agent.
- This step yields 1-methyl-1H-pyrrole as a key intermediate.
Functionalization at the 2-Position of Pyrrole
- The 2-position of the N-methylpyrrole can be functionalized via electrophilic substitution or metal-catalyzed coupling reactions.
- A common approach is the formation of 1-methyl-1H-pyrrole-2-carboxaldehyde or 1-methyl-1H-pyrrole-2-methyl halide derivatives.
- For example, bromination at the 2-position followed by substitution with an aminoalkyl group is a viable route.
Introduction of the Amino-Propanol Side Chain
Reductive Amination Approach
- The aldehyde derivative of 1-methyl-1H-pyrrole-2-yl can be reacted with 2-amino-1-propanol under reductive amination conditions.
- Common reducing agents include sodium cyanoborohydride or sodium borohydride.
- The reaction is typically carried out in methanol or ethanol at room temperature or slightly elevated temperatures.
- This yields the desired this compound.
Nucleophilic Substitution
- Alternatively, the 2-position of 1-methylpyrrole bearing a good leaving group (e.g., bromide) can be reacted with 2-amino-1-propanol under basic conditions.
- Potassium carbonate or sodium hydride can be used as bases.
- The reaction is conducted in polar aprotic solvents such as DMF or DMSO at temperatures ranging from room temperature to 80°C.
- This method allows direct substitution to attach the amino-propanol moiety.
Representative Reaction Scheme and Conditions
| Step | Reactants & Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrrole + Methyl iodide + Base | Acetonitrile | Room temp to reflux | 4-12 hours | 85-95 | N-Methylation of pyrrole |
| 2 | 1-Methylpyrrole + NBS (N-Bromosuccinimide) | CH2Cl2 | 0°C to room temp | 2-4 hours | 70-80 | Bromination at 2-position |
| 3 | 2-Bromo-1-methylpyrrole + 2-Amino-1-propanol + K2CO3 | DMF | 60-80°C | 6-12 hours | 65-75 | Nucleophilic substitution |
| 4 | Alternatively: 1-Methylpyrrole-2-carboxaldehyde + 2-Amino-1-propanol + NaBH3CN | MeOH | Room temp | 12-24 hours | 70-85 | Reductive amination |
Detailed Research Findings
- N-Methylation: Literature reports confirm efficient methylation of pyrrole nitrogen using methyl iodide in acetonitrile, yielding 1-methylpyrrole with high purity and yield.
- 2-Position Functionalization: Bromination using N-bromosuccinimide (NBS) in dichloromethane at low temperatures selectively brominates the 2-position of 1-methylpyrrole, providing a reactive site for further substitution.
- Nucleophilic Substitution: Potassium carbonate in DMF facilitates the substitution of bromide by 2-amino-1-propanol, forming the amino alcohol side chain. This method is preferred for its directness and moderate to good yields.
- Reductive Amination: An alternative method involves reacting 1-methylpyrrole-2-carboxaldehyde with 2-amino-1-propanol in the presence of sodium cyanoborohydride. This approach avoids the need for halogenated intermediates and provides good stereochemical control.
Summary Table of Preparation Methods
| Method | Key Intermediate | Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-Bromo-1-methylpyrrole | 2-Amino-1-propanol, K2CO3, DMF | Direct substitution, moderate yield | Requires halogenation step |
| Reductive Amination | 1-Methylpyrrole-2-carboxaldehyde | 2-Amino-1-propanol, NaBH3CN, MeOH | Avoids halogenation, good stereocontrol | Longer reaction time |
Chemical Reactions Analysis
Types of Reactions
1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino alcohol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Structural Comparisons
Pyrrole-Containing Analogues
- (E)-3-(3-Fluorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one (1a) Shares the 1-methylpyrrole core but replaces the amino-propanol chain with a fluorophenyl-substituted enone.
- 1-(1-Pyrrolyl)propan-2-ol A simpler analogue lacking the methylamino linker. Its molecular weight (125.17 g/mol) is significantly lower, and gas chromatography data suggest higher volatility compared to the target compound .
Heterocyclic Substitutions
- 1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol Replaces the pyrrole with a pyrazole ring. The pyrazole’s additional nitrogen atom increases polarity, while the fluorine atom may enhance metabolic stability .
- 2-Amino-2-(1-methyl-1H-indol-2-yl)propan-1-ol Substitutes pyrrole with a bulkier indole ring, likely reducing solubility but improving affinity for hydrophobic binding pockets in enzymes or receptors .
Phenoxy-Substituted Analogues
- CHJ04068 (1-((3-methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)benzyl)(methyl)amino)-3-(2,4,6-tribromophenoxy)propan-2-ol) Features a tribromophenoxy group and a benzylamine substituent. The bromine atoms increase molecular weight (MW: ~700 g/mol) and may enhance halogen bonding in biological targets .
- CHJ04093 (1-(4-bromo-3-(trifluoromethyl)phenoxy)-3-((4-(2-(diethylamino)ethoxy)-3-methoxybenzyl)(methyl)amino)propan-2-ol) Incorporates a trifluoromethyl group, which improves electronegativity and resistance to oxidative metabolism compared to the target compound .
Physical and Spectral Properties
Biological Activity
1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol, also known by its CAS number 893572-67-3, is a compound characterized by its unique structural features that include a pyrrole ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 168.24 g/mol. The structure contains a pyrrole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 168.24 g/mol |
| CAS Number | 893572-67-3 |
| SMILES | CC(CC1=CN(C)C)N |
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to the pyrrole structure. For instance, derivatives of pyrrole have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma). While specific data on this compound is limited, related compounds have demonstrated significant activity.
In vitro studies typically involve treating cancer cells with the compound and assessing cell viability through assays like MTT. For example, one study indicated that certain pyrrole derivatives reduced cell viability in A549 cells significantly more than standard chemotherapeutics like cisplatin .
Neuroprotective Effects
Pyrrole-containing compounds are also being investigated for neuroprotective effects. Research on other similar compounds suggests that they may exhibit protective properties against neurodegeneration by modulating neurotransmitter systems or exhibiting antioxidant properties .
Study on Pyrrole Derivatives
A recent study synthesized various pyrrole derivatives and assessed their biological activities. The results highlighted that certain modifications to the pyrrole structure can enhance anticancer activity while reducing toxicity to non-cancerous cells. This suggests a promising avenue for developing targeted therapies using compounds like this compound .
Pharmacological Evaluation
Pharmacological evaluations have shown that compounds with similar structures to this compound can act on multiple biological targets, including adenosine receptors and phosphodiesterases. This multi-target approach could be beneficial in treating complex diseases such as cancer or neurodegenerative disorders .
Q & A
Q. Advanced
- Chromatographic Purity : HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) detects impurities (<0.5% by area normalization) .
- Stability Studies :
How does the compound interact with biological targets, and what assays validate these interactions?
Q. Advanced
- Receptor Binding : The pyrrole moiety may engage in π-π stacking with aromatic residues in enzymes (e.g., cytochrome P450).
- Assays :
- Fluorescence Quenching : Measures binding affinity to serum albumin (Kd ~10⁻⁴ M).
- Kinetic Studies : Monitor enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s assay .
- Computational Modeling : Docking simulations (AutoDock Vina) predict binding poses in hydrophobic pockets .
What analytical strategies differentiate this compound from structurally similar analogs?
Q. Basic
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced
- Chiral Resolution : Use chiral auxiliaries (e.g., L-proline) or enantioselective catalysts (e.g., Ru-BINAP) to retain >99% ee .
- Process Optimization :
- Continuous Flow Reactors : Minimize racemization via precise temperature control.
- Crystallization : Chiral solvents (e.g., (R)-limonene) enhance diastereomeric separation .
How do solvent polarity and pH affect the compound’s solubility and reactivity?
Q. Basic
- Solubility :
- Reactivity :
What computational tools predict the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET Prediction : SwissADME estimates moderate bioavailability (F ~30%) due to high polar surface area (50 Ų).
- Metabolic Pathways : CypReact predicts CYP3A4-mediated oxidation of the pyrrole ring .
How can contradictory spectral data (e.g., IR vs. NMR) be reconciled during characterization?
Q. Advanced
- IR-NMR Cross-Validation :
- Dynamic NMR : Variable-temperature studies resolve rotational barriers (e.g., hindered pyrrole rotation) .
What are the compound’s degradation products under oxidative stress, and how are they identified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
